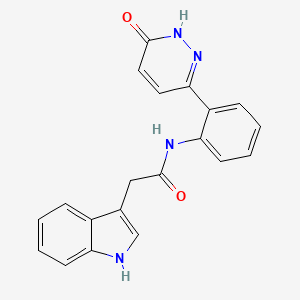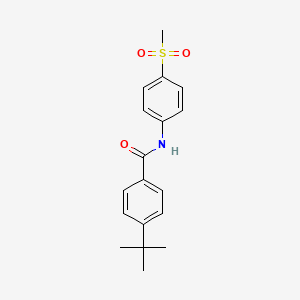
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymer Science
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide derivatives are used in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films, useful in various industrial applications (Hsiao, Yang, & Chen, 2000).
Application in Chemosensors and Imaging
A derivative, identified as 4PB, has been designed for selective detection of Ba2+ ions. It operates through an intramolecular charge transfer mechanism and is used in live cell imaging, showcasing its potential in biological and chemical sensing applications (Ravichandiran et al., 2019).
Catalysis and Organic Synthesis
The compound serves as a precatalyst in organic synthesis, particularly in the coupling of benzyl halides to trans-stilbenes. It offers an advantage in product isolation due to the gaseous byproduct formed during catalyst generation, enhancing the purity of the final product (Zhang et al., 2015).
Asymmetric Synthesis
In the field of asymmetric synthesis, tert-butanesulfinyl derivatives, closely related to the compound , are used for synthesizing protected 1,2-amino alcohols and other amines. These derivatives are valuable for preparing enantiomerically pure compounds, crucial in pharmaceutical applications (Tang, Volkman, & Ellman, 2001).
Membrane Science and Desalination
In membrane science, derivatives of this compound are used in the synthesis of novel polymers for composite nanofiltration (NF) membranes. These membranes demonstrate potential in desalination and water purification applications (Padaki et al., 2013).
Mecanismo De Acción
Biochemical Pathways
The compound is a derivative of phenylalanine , an amino acid that plays a crucial role in various biochemical pathways. Amino acids and their derivatives influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(2,3)14-7-5-13(6-8-14)17(20)19-15-9-11-16(12-10-15)23(4,21)22/h5-12H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIWHXOTGQFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)
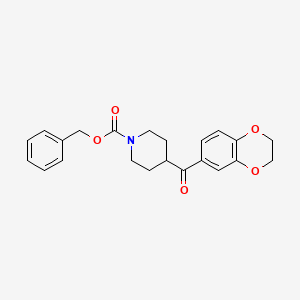
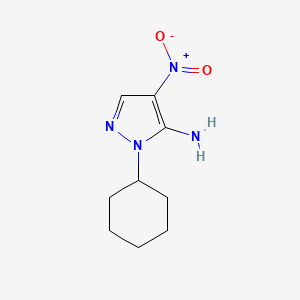

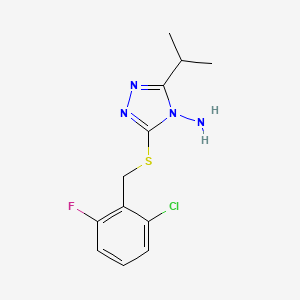
![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)
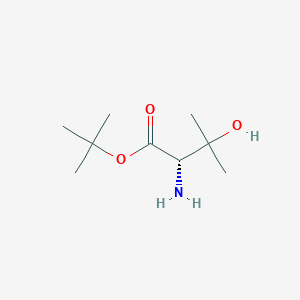
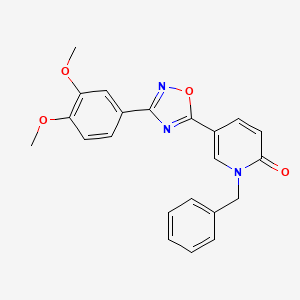
![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)
![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
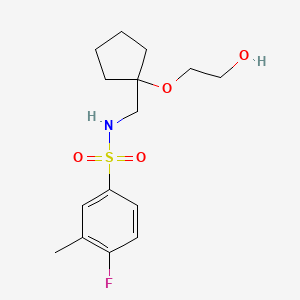
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
